molecular formula C12H17NO2 B180635 N-Methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine CAS No. 135795-90-3

N-Methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine

Cat. No.: B180635
CAS No.: 135795-90-3
M. Wt: 207.27 g/mol
InChI Key: USWVWJSAJAEEHQ-UHFFFAOYSA-N
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Description

N-Methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine is a chemical compound that belongs to the class of substituted methylenedioxyphenethylamines. This compound is known for its psychoactive properties and is structurally related to other well-known compounds such as 3,4-methylenedioxyamphetamine (MDA) and 3,4-methylenedioxy-N-methylamphetamine (MDMA) .

Preparation Methods

The synthesis of N-Methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine can be achieved through several routes. One common method involves the reductive amination of 3,4-methylenedioxyphenyl-2-propanone (MDP-2-P) using a reducing agent such as sodium borohydride (NaBH4) . Another method involves the reduction of 1-(3,4-methylenedioxyphenyl)-2-nitropropene . Industrial production methods typically involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

N-Methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into different amines or alcohols.

    Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). Major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Chemical and Biological Properties

MBDB is structurally related to other well-known psychoactive substances such as MDMA (3,4-methylenedioxy-N-methylamphetamine) and MDA (3,4-methylenedioxyamphetamine). Its primary mechanism of action involves the release of neurotransmitters, particularly serotonin and norepinephrine, which can lead to various physiological effects.

Scientific Research Applications

1. Chemistry

MBDB serves as a precursor in the synthesis of other psychoactive compounds. Its structural attributes make it valuable in organic chemistry for developing new synthetic routes to related compounds .

2. Biology

Research into MBDB's effects on neurotransmitter systems has revealed its influence on serotonin and norepinephrine transporters. Studies indicate that MBDB increases locomotor activity in animal models while producing anxiety-like responses under certain conditions .

3. Medicine

The empathogenic effects of MBDB have led to investigations into its therapeutic potential for treating conditions such as post-traumatic stress disorder (PTSD) and social anxiety disorder. Its ability to enhance emotional connectivity without significant hallucinogenic effects positions it as a candidate for psychotherapy applications .

4. Industry

MBDB is utilized in the development of designer drugs and other synthetic compounds, particularly in contexts where similar psychoactive effects are desired but with distinct pharmacological profiles .

Case Studies and Research Findings

Several studies have explored the implications of MBDB in various contexts:

  • Behavioral Studies : In rodent models, MBDB was shown to increase locomotor activity while also decreasing exploratory behavior. This dual effect suggests that while it may enhance certain types of activity, it can also induce anxiety-like responses under specific conditions .
  • Therapeutic Potential : Due to its empathogenic effects, MBDB has been investigated for therapeutic applications in treating PTSD and social anxiety disorder. Its capacity to induce emotional connectivity without significant hallucinogenic effects positions it as a promising candidate for further research in psychotherapy contexts .
  • Neuroimaging Studies : Radiolabeled derivatives of MBDB have been employed in positron emission tomography (PET) imaging studies to investigate serotonin receptor dynamics in the brain. These studies aim to elucidate the neurochemical pathways involved in mood regulation and emotional processing .

Mechanism of Action

The mechanism of action of N-Methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine involves its interaction with neurotransmitter transporters. It acts as a releasing agent for serotonin, dopamine, and norepinephrine, leading to increased levels of these neurotransmitters in the synaptic cleft . This results in enhanced mood, empathy, and sensory perception. The compound also interacts with various serotonin receptors, contributing to its psychoactive effects .

Comparison with Similar Compounds

N-Methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine is similar to other compounds in the methylenedioxyphenethylamine class, such as:

Biological Activity

N-Methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine, commonly known as MBDB, is a synthetic compound belonging to the class of substituted amphetamines. It shares structural similarities with 3,4-methylenedioxymethamphetamine (MDMA) and exhibits notable psychoactive properties. This article explores the biological activity of MBDB, focusing on its pharmacodynamics, metabolism, and potential therapeutic applications.

Pharmacodynamics

MBDB primarily acts as a serotonin-norepinephrine releasing agent (SNRA) . The compound has been shown to induce the release of serotonin and norepinephrine in a dose-dependent manner. Its effective concentration (EC50) values for inducing monoamine release are approximately:

Neurotransmitter EC50 Value (nM)
Serotonin540
Norepinephrine3,300
Dopamine>100,000

This indicates that MBDB is significantly more effective at releasing serotonin compared to norepinephrine and dopamine . The compound's action on serotonin receptors leads to effects similar to those of MDMA but with less potency and different physiological responses.

Neuropharmacological Effects

Research indicates that MBDB increases locomotor activity in animal models, although this effect is less pronounced than that of MDMA. Additionally, MBDB has been shown to produce hypothermia rather than hyperthermia, which is commonly associated with MDMA use . The neuroendocrine effects include increased levels of plasma adrenocorticotropic hormone (ACTH), corticosterone, prolactin, and renin .

In drug discrimination tests with rodents, MBDB substitutes for MDMA, indicating similar behavioral profiles. However, its rewarding properties are weaker than those of MDMA, as evidenced by a lower potency in conditioned place preference tests .

Metabolism

The metabolism of MBDB involves several key pathways:

  • O-Dealkylation : This is a primary metabolic route where MBDB is converted into 1,2-dihydroxy-4-[2-(methylamino)butyl]benzene (DHMBB) and benzodioxolyl-butanamine (BDB).
  • Enzymatic Activity : The metabolism is predominantly catalyzed by cytochrome P450 enzymes such as CYP2B6 and CYP2D6. At low substrate concentrations, CYP2D6 plays a significant role in N-demethylation .

The metabolic profile suggests that the majority of MBDB is excreted unchanged in urine, with minor metabolites detected following extensive metabolic processing .

Case Studies and Research Findings

Several studies have explored the effects of MBDB in various contexts:

  • Behavioral Studies : In rat models, MBDB was observed to increase locomotor activity while decreasing exploratory behavior. This dual effect suggests that while it may enhance certain types of activity, it also induces anxiety-like responses under specific conditions .
  • Therapeutic Potential : Due to its empathogenic effects—characterized by enhanced emotional openness—MBDB has been investigated for potential therapeutic applications in treating conditions such as post-traumatic stress disorder (PTSD) and social anxiety disorder. Its ability to induce emotional connectivity without significant hallucinogenic effects positions it as a candidate for further research in psychotherapy contexts.
  • Neuroimaging Studies : Radiolabeled derivatives of MBDB have been utilized in positron emission tomography (PET) imaging studies to investigate serotonin receptor dynamics in the brain. These studies aim to elucidate the neurochemical pathways involved in mood regulation and emotional processing .

Properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-N-methylbutan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-3-10(13-2)6-9-4-5-11-12(7-9)15-8-14-11/h4-5,7,10,13H,3,6,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USWVWJSAJAEEHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC1=CC2=C(C=C1)OCO2)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70894039
Record name N-Methyl-1-(3,4-methylenedioxyphenyl)-2-butanamine
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Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135795-90-3, 103818-46-8, 128767-12-4
Record name N-Methyl-1-(3,4-methylenedioxyphenyl)-2-butanamine
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Methyl-1-(3,4-methylenedioxyphenyl)-2-butanamine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Methyl-1-(3,4-methylenedioxyphenyl)-2-butanamine
Source EPA DSSTox
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Record name N-Methyl-1,3-Benzodioxolylbutanamine
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Record name METHYL-J
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

3,4-Dihydroxy-5-methoxybenzoyl chloride
3,4-Dihydroxy-5-methoxybenzoyl chloride
N-Methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine
3,4-Dihydroxy-5-methoxybenzoyl chloride
3,4-Dihydroxy-5-methoxybenzoyl chloride
N-Methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine
3,4-Dihydroxy-5-methoxybenzoyl chloride
N-Methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine
3,4-Dihydroxy-5-methoxybenzoyl chloride
N-Methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine
3,4-Dihydroxy-5-methoxybenzoyl chloride
3,4-Dihydroxy-5-methoxybenzoyl chloride
N-Methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine
3,4-Dihydroxy-5-methoxybenzoyl chloride
3,4-Dihydroxy-5-methoxybenzoyl chloride
N-Methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine

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